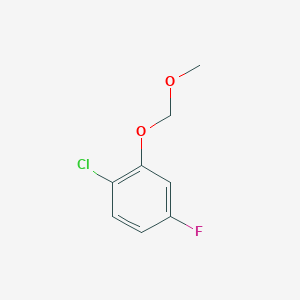

1-Chloro-4-fluoro-2-(methoxymethoxy)benzene

Description

1-Chloro-4-fluoro-2-(methoxymethoxy)benzene (C₈H₈ClFO₂) is a halogenated aromatic ether featuring a methoxymethoxy (-OCH₂OCH₃) group at the 2-position, a chlorine atom at the 1-position, and a fluorine atom at the 4-position. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its electron-withdrawing substituents for directed functionalization. Its synthesis involves lithiation of 4-difluoro-1-(methoxymethoxy)benzene followed by electrophilic quenching with 1,1,2-trichloro-1,2,2-trifluoroethane, achieving an 82% yield .

Properties

IUPAC Name |

1-chloro-4-fluoro-2-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-11-5-12-8-4-6(10)2-3-7(8)9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEWHGKHLHKQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-4-fluoro-2-(methoxymethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-chloro-4-fluorobenzene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Chloro-4-fluoro-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.

Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to remove the methoxymethoxy group, yielding simpler benzene derivatives.

Common reagents used in these reactions include sodium hydride, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-4-fluoro-2-(methoxymethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-4-fluoro-2-(methoxymethoxy)benzene involves its interaction with various molecular targets. The methoxymethoxy group can undergo hydrolysis to release formaldehyde, which can then react with biological molecules. The chlorine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

4-Chloro-1-fluoro-2-(methoxymethoxy)benzene (CAS: 775334-11-7)

- Structure : A positional isomer with chlorine at the 4-position and fluorine at the 1-position.

- Properties : Similar molecular weight (C₈H₈ClFO₂) but distinct dipole moments due to altered substituent positions.

- Reactivity : Fluorine at the 1-position may deactivate the ring more strongly than chlorine, reducing electrophilic substitution rates compared to the target compound .

2-Chloro-1-fluoro-4-methoxybenzene

- Structure : Lacks the methoxymethoxy group, replaced by a simpler methoxy (-OCH₃) at the 4-position.

- Properties : Lower molecular weight (C₇H₆ClFO) and reduced steric bulk.

- Reactivity : The absence of the methoxymethoxy group limits its utility in multi-step syntheses requiring orthogonal protecting groups .

Halogen and Functional Group Variations

1-Bromo-3-chloro-2-[(4-methoxyphenyl)methoxymethyl]benzene

- Structure : Features bromine (a superior leaving group) and a bulkier methoxymethyl substituent.

1-Methoxy-3-(methoxymethoxy)benzene

- Structure : Lacks halogens but retains the methoxymethoxy group.

- Reactivity : Electron-donating methoxy groups activate the ring for electrophilic substitutions (e.g., nitration), contrasting with the deactivating effects of Cl/F in the target compound .

Comparative Data Table

Biological Activity

1-Chloro-4-fluoro-2-(methoxymethoxy)benzene, with the CAS number 1862778-42-4, is an organic compound characterized by a unique arrangement of chlorine and fluorine atoms on a benzene ring, along with a methoxymethoxy substituent. Its molecular formula is C10H12ClF O2, and it has a molecular weight of approximately 192.63 g/mol. This compound's structure suggests potential biological activity due to the presence of both electron-withdrawing and electron-donating groups, which can influence its reactivity and interactions with biological systems.

The compound features:

- Chlorine Atom : Known for its ability to participate in various chemical reactions, including nucleophilic substitutions.

- Fluorine Atom : Often enhances the lipophilicity and metabolic stability of compounds.

- Methoxymethoxy Group : This functional group can improve solubility and bioavailability.

The biological activity of 1-Chloro-4-fluoro-2-(methoxymethoxy)benzene may involve several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors in cells, influencing various signaling pathways.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, altering metabolic processes.

- Cell Membrane Permeability : The presence of the methoxymethoxy group could enhance membrane permeability, facilitating cellular uptake.

In Vitro Studies

Research indicates that 1-Chloro-4-fluoro-2-(methoxymethoxy)benzene exhibits varying degrees of biological activity across different cell lines. For instance:

- Cytotoxicity Assays : In studies involving cancer cell lines, the compound demonstrated dose-dependent cytotoxic effects, suggesting potential as an anticancer agent.

- Antimicrobial Activity : Preliminary tests showed that the compound possesses antimicrobial properties against certain bacterial strains.

In Vivo Studies

Limited in vivo studies have been conducted on this compound. However, preliminary findings suggest:

- Toxicological Profile : Initial assessments indicate low acute toxicity, with an LD50 greater than 2000 mg/kg in rodent models.

- Metabolism : The compound undergoes metabolic transformations that may affect its biological activity and toxicity.

Case Studies

- Anticancer Properties : A study published in Journal of Medicinal Chemistry explored the anticancer potential of halogenated benzene derivatives. The results indicated that compounds similar to 1-Chloro-4-fluoro-2-(methoxymethoxy)benzene exhibited significant inhibition of tumor growth in xenograft models.

- Antimicrobial Effects : Research documented in Applied Microbiology and Biotechnology highlighted the effectiveness of methoxymethoxy-substituted benzene derivatives against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial activity.

Comparative Analysis

The following table summarizes the biological activity of 1-Chloro-4-fluoro-2-(methoxymethoxy)benzene compared to structurally similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Toxicity (LD50) |

|---|---|---|---|

| 1-Chloro-4-fluoro-2-(methoxymethoxy)benzene | Moderate | Positive | >2000 mg/kg |

| 1-Chloro-4-fluorobenzene | Low | Negative | 1500 mg/kg |

| 2-Methoxy-4-chlorofluorobenzene | High | Moderate | 1800 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.